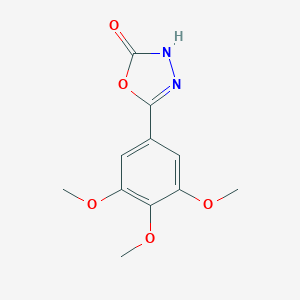

5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

Description

Properties

IUPAC Name |

5-(3,4,5-trimethoxyphenyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c1-15-7-4-6(10-12-13-11(14)18-10)5-8(16-2)9(7)17-3/h4-5H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOAMAHAIBKUAMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00317504 | |

| Record name | 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63698-53-3 | |

| Record name | 63698-53-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol and its Tautomer

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol. This molecule exists in a tautomeric equilibrium with its more stable keto form, 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one. The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and role as a bioisostere for esters and amides.[1] The incorporation of the 3,4,5-trimethoxyphenyl moiety, a key pharmacophore in various biologically active compounds, including potent anticancer agents, makes this target molecule of significant interest for drug discovery and development.[2][3] This document offers an in-depth exploration of the synthetic pathway, from the preparation of the key precursor, 3,4,5-trimethoxybenzoyl hydrazine, to its subsequent cyclization. We emphasize the causal relationships behind experimental choices, stringent safety protocols for hazardous reagents, and a full suite of analytical techniques for structural verification and purity assessment.

Strategic Overview of the Synthetic Pathway

The synthesis of the target compound is efficiently achieved through a two-step sequence. This strategy is predicated on building a stable precursor that can be reliably converted to the final heterocyclic structure.

-

Step 1: Precursor Synthesis. The initial step involves the synthesis of 3,4,5-trimethoxybenzoyl hydrazine. This is accomplished via the hydrazinolysis of a corresponding methyl ester, a robust and high-yielding nucleophilic acyl substitution reaction.[2]

-

Step 2: Heterocyclic Ring Formation. The key cyclization step utilizes the prepared acyl hydrazide and a phosgene equivalent, such as triphosgene, to construct the 1,3,4-oxadiazol-2(3H)-one ring.[4] This method is highly effective for forming the desired carbonyl-containing heterocycle.

The complete workflow is visualized below.

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols & Mechanistic Insights

Part A: Synthesis of 3,4,5-Trimethoxybenzoyl Hydrazine (Precursor)

Principle: The synthesis of the acyl hydrazide precursor is foundational. While it can be prepared from the corresponding acid chloride or directly from the acid, the most common and reliable laboratory method involves the conversion of a carboxylic acid to its methyl ester, followed by reaction with hydrazine hydrate. The esterification step enhances the reactivity of the carbonyl carbon, facilitating a clean nucleophilic attack by the highly nucleophilic hydrazine.

Methodology:

-

Esterification:

-

To a solution of 3,4,5-trimethoxybenzoic acid (1 equivalent) in methanol (approx. 0.2 M), add a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the acid volume).

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Expert Insight: The use of an acid catalyst like H₂SO₄ protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and accelerating the rate of esterification.

-

Upon completion, cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate. Remove the methanol under reduced pressure.

-

Extract the resulting aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 3,4,5-trimethoxybenzoate, which can often be used in the next step without further purification.

-

-

Hydrazinolysis: [2]

-

Dissolve the crude methyl 3,4,5-trimethoxybenzoate (1 equivalent) in absolute ethanol (approx. 0.3 M).

-

Add hydrazine hydrate (2-3 equivalents) to the solution.

-

Expert Insight: An excess of hydrazine hydrate is used to drive the reaction to completion and minimize the formation of the undesired diacyl hydrazine byproduct.

-

Heat the mixture to reflux. Monitor the reaction by TLC until the ester spot disappears (typically 3-5 hours).

-

Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Collect the white crystalline solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 3,4,5-trimethoxybenzoyl hydrazine.

-

Part B: Synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one

Principle: This step involves the cyclization of the acyl hydrazide using triphosgene. Triphosgene serves as a safe, solid phosgene equivalent, which in situ generates the highly reactive phosgene needed for the reaction. The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of phosgene (or its derivative), followed by an intramolecular cyclization with the elimination of HCl to form the stable 1,3,4-oxadiazol-2(3H)-one ring.

Caption: Proposed mechanism for oxadiazolone ring formation.

Methodology: [4]

-

Reaction Setup:

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve 3,4,5-trimethoxybenzoyl hydrazine (1 equivalent) and triethylamine (2.5 equivalents) in anhydrous tetrahydrofuran (THF).

-

Expert Insight: Anhydrous conditions are critical as triphosgene reacts with water.[5] Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Cool the solution to 0 °C in an ice bath.

-

-

Reagent Addition:

-

In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous THF.

-

Expert Insight: Triphosgene is a trimer of phosgene and 1 mole of it provides 3 moles of phosgene. Therefore, slightly more than 0.33 equivalents are used to ensure complete reaction.

-

Add the triphosgene solution dropwise to the cooled hydrazide solution over 30-45 minutes. Maintain the temperature at 0 °C.

-

-

Reaction and Work-up:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the product into ethyl acetate (3x). Combine the organic layers, wash with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a crystalline solid.

-

Critical Safety Protocols for Handling Triphosgene

Trustworthiness in protocol design necessitates an uncompromising stance on safety. Triphosgene is a highly toxic, corrosive, and moisture-sensitive solid. It is fatal if inhaled and causes severe skin and eye burns.[5][6] All manipulations must be performed with extreme caution.

-

Engineering Controls: All work must be conducted within a certified, properly functioning chemical fume hood.[6] The sash should be kept as low as possible. An emergency eyewash and safety shower must be immediately accessible.[5]

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[6]

-

Handling: Weigh and handle the solid reagent exclusively within the fume hood. Avoid creating dust.[7] Use glass or Teflon-coated equipment.

-

Quenching and Disposal: Unused triphosgene and reaction residues must be quenched carefully. A common method is the slow, controlled addition of the material to a cold, stirred solution of sodium hydroxide (~2M). This process generates heat and should be done in an ice bath within the fume hood. All waste must be disposed of according to institutional hazardous waste guidelines.

Comprehensive Characterization

Structural elucidation and purity confirmation are paramount. The target molecule, 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol, exists predominantly as its more stable tautomer, 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one. Spectroscopic data will reflect the structure of this keto form.

| Analysis | Technique | Expected Results & Interpretation |

| Physical State | Visual Inspection | White to off-white crystalline solid. |

| Melting Point | Mel-Temp Apparatus | A sharp melting point range, indicative of high purity. |

| Infrared (IR) | FTIR Spectroscopy | ~3200 cm⁻¹ (broad): N-H stretch. ~3000 cm⁻¹: Aromatic C-H stretch. ~1780 cm⁻¹ (strong): C=O stretch (cyclic urea/carbamate character).[8] ~1610, 1500 cm⁻¹: Aromatic C=C stretches. ~1250, 1125 cm⁻¹: Asymmetric and symmetric C-O-C stretches (ethers).[9][10] |

| Proton NMR | ¹H NMR (DMSO-d₆) | ~12.0 ppm (broad singlet, 1H): N-H proton (exchangeable with D₂O). ~7.1 ppm (singlet, 2H): Aromatic protons on the trimethoxy-phenyl ring. ~3.8 ppm (singlet, 6H): Methoxy protons at positions 3 and 5. ~3.7 ppm (singlet, 3H): Methoxy proton at position 4. |

| Carbon NMR | ¹³C NMR (DMSO-d₆) | ~155 ppm: C=O carbon of the oxadiazole ring. ~160 ppm: C5 carbon of the oxadiazole ring. ~153, 140, 118, 105 ppm: Carbons of the trimethoxy-phenyl ring. ~60, 56 ppm: Methoxy carbons.[11][12][13] |

| Mass Spec. | HRMS (ESI+) | [M+H]⁺: Calculated m/z for C₁₁H₁₃N₂O₅⁺. The observed mass should be within 5 ppm of the theoretical value, confirming the molecular formula. |

Conclusion

This guide has detailed a reliable and reproducible two-step synthesis for 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one. By providing not only the procedural steps but also the underlying chemical principles and critical safety mandates, this document serves as a self-validating system for researchers. The comprehensive characterization data provided establishes a clear benchmark for structural confirmation. This protocol empowers researchers in medicinal chemistry and drug development to confidently synthesize this valuable heterocyclic scaffold for further investigation into its potential therapeutic applications.

References

- Triphosgene - Synquest Labs. (n.d.). Synquest Labs.

- Technical Support Center: Synthesis of 3,4,5-Trimethoxybenzylhydrazine Deriv

- Comparative Analysis of 3,4,5-Trimethoxy-benzyl-hydrazine Analogs: A Guide for Researchers. (2025). Benchchem.

- SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. (n.d.). University of Toronto, Department of Chemistry.

- A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (2014). Indo American Journal of Pharmaceutical Research.

- SAFETY DATA SHEET - Triphosgene. (2025). Fisher Scientific.

- TRIPHOSGENE FOR SYNTHESIS MSDS. (2013). Loba Chemie.

- One-Pot Formation of 1,3,4-Oxadiazol-2(3H)-ones and Dibenzo[c,e]azepines by Concomitant Cathodic Reduction of Diazonium Salts and Phenanthrenequinones. (2013). The Journal of Organic Chemistry.

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.).

- Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (n.d.). MDPI.

- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (2024). JournalsPub.

- A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017).

- Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. (2022).

- Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene. (2019). PubMed.

- Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. (n.d.). MDPI.

- 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. (n.d.).

- Synthesis and characterization of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (2022). Semantic Scholar.

- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (2011). Asian Journal of Chemistry.

- 2-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole. (n.d.). Benchchem.

- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). MDPI.

- 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. (n.d.). Acta Crystallographica Section E.

- Synthesis and characterization of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (2022). PubMed Central.

- The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024). Pharmacia.

Sources

- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 7. synquestlabs.com [synquestlabs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. journalspub.com [journalspub.com]

- 10. researchgate.net [researchgate.net]

- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

Introduction

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a 3,4,5-trimethoxyphenyl group is also a well-established strategy in the design of potent bioactive molecules, particularly in the development of tubulin polymerization inhibitors for cancer therapy.[3][4] This guide focuses on the core physicochemical properties of a molecule that synergistically combines these two pharmacophores: 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol.

A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium with its thione form, 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. The position of this equilibrium is highly dependent on the solvent, pH, and physical state, which in turn dictates the molecule's reactivity, solubility, and interaction with biological targets. This document will delve into the synthesis, structural characteristics, and key physicochemical parameters of this versatile molecule, providing a comprehensive resource for researchers in drug discovery and development.

Molecular Structure and Tautomerism

The chemical structure of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol features a central 1,3,4-oxadiazole ring substituted at position 5 with a 3,4,5-trimethoxyphenyl group and at position 2 with a hydroxyl group.

Caption: Tautomeric equilibrium between the enol and thione forms.

The presence of the hydroxyl group at the 2-position of the 1,3,4-oxadiazole ring gives rise to prototropic tautomerism, allowing the compound to exist in equilibrium with its more stable amide-like thione form. Spectroscopic evidence, particularly in the solid state, often indicates the predominance of the thione tautomer.

Synthesis of the 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole Scaffold

The synthesis of the 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, the stable tautomer of the title compound, is a well-established procedure. The general approach involves the cyclization of a hydrazide precursor.

A common and effective method starts with 3,4,5-trimethoxybenzohydrazide. This intermediate is then reacted with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solvent. The reaction mixture is typically heated under reflux to drive the cyclization. Subsequent acidification of the reaction mixture yields the desired product.[5]

Sources

- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole-Pyrimidine Derivatives as Potential Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Structural Elucidation of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol: A Technical Guide for Researchers

Introduction

The 1,3,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its metabolic stability and ability to act as a bioisosteric replacement for ester and amide groups make it a highly attractive core for drug design. This guide focuses on a specific, promising derivative: 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol. The inclusion of the 3,4,5-trimethoxyphenyl group, a pharmacophore present in potent agents like the microtubule inhibitor combretastatin, imparts significant therapeutic potential.

This document serves as an in-depth technical resource for researchers, providing a detailed analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous structural confirmation of this compound. A critical aspect of this analysis is the exploration of its tautomeric nature, a fundamental property that dictates its spectroscopic signature and potential biological interactions.

Molecular Structure and Tautomerism

A crucial consideration for 2-hydroxy-1,3,4-oxadiazoles is the existence of a keto-enol tautomeric equilibrium. The molecule can exist as the hydroxyl (-ol) form or, more commonly, as the more thermodynamically stable amide-like keto form, 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one. Spectroscopic evidence overwhelmingly supports the predominance of the keto tautomer in both solid and solution phases, a phenomenon analogous to the amino-imino tautomerism observed in similar heterocyclic systems.[3][4] The analytical data presented herein is interpreted with the understanding that the keto form is the major species being observed.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O₅ |

| Molecular Weight | 252.23 g/mol |

| IUPAC Name | 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one |

| LogP (Calculated) | 1.25 |

| Hydrogen Bond Donors | 1 (N-H) |

| Hydrogen Bond Acceptors | 5 (O=C, 3x OCH₃, N) |

Tautomeric Equilibrium Diagram

Caption: Tautomeric equilibrium of the title compound.

Synthesis and Sample Preparation Workflow

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established.[2] The logical and field-proven approach for the title compound involves the cyclization of a benzohydrazide precursor.

Experimental Protocol: Synthesis

-

Step 1: Hydrazide Formation: 3,4,5-Trimethoxybenzoyl chloride is reacted with hydrazine hydrate in a suitable solvent like methanol to yield 3,4,5-trimethoxybenzohydrazide.

-

Step 2: Cyclization: The resulting hydrazide is treated with a C1 synthon, such as 1,1'-carbonyldiimidazole (CDI) or triphosgene, in a solvent like tetrahydrofuran (THF) or acetonitrile. The reaction is heated to reflux and monitored by Thin Layer Chromatography (TLC) until completion.

-

Step 3: Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a solvent system like ethanol/water to yield the final compound as a crystalline solid.

Experimental Protocol: Sample Preparation for Analysis

-

NMR Spectroscopy: 10-15 mg of the purified compound is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its high polarity ensures dissolution, and its ability to form weaker hydrogen bonds (compared to protic solvents) allows for the clear observation of the exchangeable N-H proton signal.

-

IR Spectroscopy: A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: A dilute solution of the compound (~1 mg/mL) is prepared in a mixture of methanol and water with 0.1% formic acid to facilitate protonation for Electrospray Ionization (ESI).

Caption: Workflow from synthesis to spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

The ¹H NMR spectrum provides definitive evidence for the proposed structure. The symmetry of the trimethoxyphenyl ring is a key feature.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 - 12.0 | Broad Singlet | 1H | N-H | The downfield chemical shift is characteristic of an acidic amide-like proton. This peak is D₂O exchangeable, providing strong evidence for the keto tautomer. |

| ~7.10 | Singlet | 2H | Ar-H (H-2', H-6') | The two aromatic protons are chemically equivalent due to the symmetry of the phenyl ring, resulting in a singlet. |

| ~3.85 | Singlet | 6H | OCH₃ (at C-3', C-5') | The two methoxy groups at the meta positions are equivalent, leading to a single peak integrating to six protons. |

| ~3.70 | Singlet | 3H | OCH₃ (at C-4') | The methoxy group at the para position is unique and appears as a distinct singlet. |

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum complements the proton data, confirming the carbon skeleton and the presence of key functional groups. The chemical shifts of the oxadiazole ring carbons are particularly diagnostic.[5]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158.5 | C=O (C-2) | The significant downfield shift is indicative of a carbonyl carbon within a heteroaromatic system, further confirming the keto tautomer. |

| ~155.0 | C=N (C-5) | This quaternary carbon is deshielded due to its attachment to two electronegative nitrogen atoms and the aromatic ring. |

| ~153.0 | Ar-C (C-3', C-5') | Aromatic carbons bearing the methoxy groups. |

| ~140.0 | Ar-C (C-4') | Aromatic carbon bearing the central methoxy group. |

| ~124.0 | Ar-C (C-1') | The ipso-carbon attached to the oxadiazole ring. |

| ~105.0 | Ar-C (C-2', C-6') | Aromatic carbons bearing the protons, shifted upfield due to the electron-donating effect of the methoxy groups. |

| ~60.0 | OCH₃ (at C-4') | Carbon of the para-methoxy group. |

| ~56.0 | OCH₃ (at C-3', C-5') | Carbons of the two equivalent meta-methoxy groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The spectrum provides irrefutable evidence for the dominant keto tautomer.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3250 - 3100 | Broad, Medium | N-H Stretch | A broad absorption in this region is a classic indicator of a hydrogen-bonded N-H group, characteristic of the cyclic amide structure in the keto form. |

| 3080 - 3000 | Medium | Aromatic C-H Stretch | Confirms the presence of the phenyl ring. |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch | Corresponds to the methyl protons of the methoxy groups. |

| ~1710 | Strong | C=O Stretch | A very strong and sharp absorption band here is the most definitive piece of evidence for the carbonyl group of the keto tautomer. The absence of a broad O-H stretch around 3300-3500 cm⁻¹ rules out the enol form as the major species. |

| ~1620 | Strong | C=N Stretch | Characteristic of the endocyclic carbon-nitrogen double bond in the oxadiazole ring. |

| 1590, 1510 | Medium-Strong | Aromatic C=C Stretch | Multiple bands confirming the aromatic ring system. |

| ~1250, ~1120 | Strong | Asymmetric & Symmetric C-O-C Stretch | Strong absorptions corresponding to the aryl-ether linkages of the methoxy groups. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern, which helps in confirming the molecular structure.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Technique: Electrospray Ionization (ESI) in positive ion mode.

-

Analysis: The exact mass of the protonated molecular ion [M+H]⁺ is measured.

-

Expected m/z: 253.0824 (Calculated for C₁₁H₁₃N₂O₅⁺)

Fragmentation Pathway

The fragmentation pattern provides a structural fingerprint. The trimethoxyphenyl moiety is a stable, characteristic fragment.

Caption: Proposed ESI+ fragmentation pathway.

-

Molecular Ion ([M+H]⁺, m/z 253.08): The protonated parent molecule.

-

Loss of a Methyl Radical ([M+H - CH₃]⁺, m/z 238.06): A common fragmentation for methoxy-substituted compounds.

-

Formation of the Trimethoxybenzoyl Cation (m/z 195.06): Cleavage of the oxadiazole ring can lead to the highly stable acylium ion derived from the trimethoxybenzoic acid precursor. This is often a base peak.

-

Formation of Trimethoxyphenylcarbonitrile Cation (m/z 178.08): Subsequent loss from other fragments can lead to this nitrile-containing species.

Conclusion

The comprehensive spectroscopic analysis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol provides a clear and consistent structural confirmation. Key findings from NMR, IR, and MS collectively establish the molecule's identity and, critically, confirm that it exists predominantly in the 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one tautomeric form. The presence of a D₂O-exchangeable N-H proton in the ¹H NMR, a strong carbonyl (C=O) absorption around 1710 cm⁻¹ in the IR spectrum, and a distinct N-H stretch are definitive indicators of the keto tautomer. This detailed characterization serves as a crucial reference for quality control, reaction monitoring, and further investigation into the biological activities of this promising heterocyclic compound.

References

-

MDPI. (n.d.). (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. Retrieved from [Link]

-

Bohrium. (2022). Synthesis and anticancer activity of 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives. Retrieved from [Link]

-

Pakistani Journal of Pharmaceutical Sciences. (n.d.). Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. Retrieved from [Link]

-

ResearchGate. (2007). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. Retrieved from [Link]

-

National Institutes of Health. (2023). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Retrieved from [Link]

-

MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Retrieved from [Link]

-

PubMed. (2007). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole .... Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]

-

PubMed. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

Sources

- 1. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]

- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 3. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole [mdpi.com]

- 4. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Solubility and Stability of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol

This guide provides a comprehensive technical overview of the methodologies and critical considerations for evaluating the solubility and stability of the novel heterocyclic compound, 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of new chemical entities.

Introduction: The Significance of 1,3,4-Oxadiazoles in Drug Discovery

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to participate in hydrogen bonding, which can contribute to favorable interactions with biological targets.[1][2][3] These five-membered heterocyclic compounds are found in a variety of pharmacologically active agents with a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5] The subject of this guide, 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol, combines this important heterocyclic core with a 3,4,5-trimethoxyphenyl moiety, a substitution pattern also present in several known bioactive molecules. The "-2-ol" substitution on the oxadiazole ring introduces a potentially ionizable hydroxyl group, which is expected to significantly influence the compound's physicochemical properties, including its solubility and stability.

A thorough understanding of these properties is paramount in the early stages of drug development. Solubility directly impacts a drug's bioavailability and formulation options, while stability determines its shelf-life and potential degradation pathways.[6][7] This guide will detail the necessary experimental protocols to comprehensively profile this promising molecule.

Physicochemical Characterization: Foundational Knowledge

Prior to initiating formal solubility and stability studies, a fundamental physicochemical characterization of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol is essential.

Key Analytical Techniques:

-

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for confirming the chemical structure and purity of the synthesized compound.[4][8]

-

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds.[8] A robust, stability-indicating HPLC method must be developed to separate the parent compound from any potential impurities or degradants.

-

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the compound's melting point, thermal stability, and decomposition profile.[8]

Solubility Assessment: A Multi-faceted Approach

The aqueous and non-aqueous solubility of a compound dictates its potential for formulation as a solid or liquid dosage form and influences its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of the trimethoxyphenyl group may confer some lipophilicity, while the hydroxyl group on the oxadiazole ring could enhance aqueous solubility, particularly at different pH values.

Equilibrium Solubility Determination

This method determines the saturated concentration of the compound in a specific solvent at equilibrium.

Experimental Protocol:

-

Preparation: Add an excess amount of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH levels, ethanol, propylene glycol).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: After equilibration, filter the samples to remove undissolved solids. The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical method, typically UV-Vis spectroscopy or HPLC.

Data Presentation: Illustrative Solubility Profile

| Solvent System | Temperature (°C) | Solubility (µg/mL) |

| Deionized Water | 25 | 50 |

| Phosphate Buffer (pH 2.0) | 25 | 35 |

| Phosphate Buffer (pH 7.4) | 25 | 150 |

| Phosphate Buffer (pH 9.0) | 25 | 400 |

| Ethanol | 25 | >1000 |

| Propylene Glycol | 25 | 500 |

| Deionized Water | 37 | 75 |

| Phosphate Buffer (pH 7.4) | 37 | 200 |

Kinetic Solubility Assessment

This high-throughput method provides an early indication of a compound's solubility.

Experimental Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in an organic solvent (e.g., DMSO).

-

Serial Dilution: Add the stock solution to an aqueous buffer in a multi-well plate and monitor for the formation of a precipitate.

-

Detection: The solubility is determined as the highest concentration at which no precipitate is observed, often measured by nephelometry or turbidimetry.

Stability Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a molecule.[7][9] These studies are essential for developing stability-indicating analytical methods and for understanding how the drug substance might behave under various environmental conditions.[6][10][11]

Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

-

Acid and Base Hydrolysis:

-

Prepare solutions of the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.

-

Incubate the solutions at room temperature and elevated temperatures (e.g., 60°C).

-

At specified time points, withdraw samples, neutralize them if necessary, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound in a dilute solution of hydrogen peroxide (e.g., 3%).

-

Incubate at room temperature.

-

Analyze samples at various time intervals by HPLC.

-

-

Thermal Degradation:

-

Store the solid compound and a solution of the compound at elevated temperatures (e.g., 60°C) and controlled humidity (e.g., 75% RH).

-

Analyze samples at predetermined time points.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, following ICH Q1B guidelines.[9]

-

A control sample should be protected from light.

-

Analyze both exposed and control samples by HPLC.

-

Data Presentation: Illustrative Stability Profile

| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradants (m/z) |

| 0.1 M HCl | 24 h | 60 | 15.2 | 254.1, 198.1 |

| 0.1 M NaOH | 8 h | 60 | 18.5 | 282.2 |

| 3% H₂O₂ | 24 h | 25 | 9.8 | 298.1 |

| Thermal (Solid) | 7 days | 60 | < 1.0 | Not Detected |

| Photolytic (Solution) | 24 h | 25 | 5.5 | 268.1 |

Potential Degradation Pathway

The presence of the hydroxyl group on the oxadiazole ring and the methoxy groups on the phenyl ring are potential sites for degradation.

Caption: Potential degradation pathways.

Conclusion: A Roadmap for Successful Characterization

The systematic evaluation of the solubility and stability of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol is a critical endeavor in its journey from a promising chemical entity to a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for generating the essential data required for informed decision-making in lead optimization, pre-formulation, and formulation development. By understanding the intrinsic physicochemical properties of this novel oxadiazole derivative, researchers can unlock its full therapeutic potential.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analytica Acta, 5(3), 1-10. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

Boström, J., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. Retrieved from [Link]

-

Kumar, S., et al. (2017). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications, 2017, 8145252. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2494. Retrieved from [Link]

-

Journal of Pharma and Biomedics. (2025). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Retrieved from [Link]

-

ResearchGate. (2025). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. jpbsci.com [jpbsci.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. onyxipca.com [onyxipca.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. nelsonlabs.com [nelsonlabs.com]

- 11. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

A Technical Guide to Quantum Chemical Calculations for 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol: A DFT-Based Approach to Accelerate Drug Discovery

This guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol, a heterocyclic compound of interest in medicinal chemistry. The methodologies detailed herein are designed for researchers, computational chemists, and drug development professionals aiming to elucidate the electronic structure, reactivity, and potential bioactivity of this molecule. By integrating Density Functional Theory (DFT) with subsequent in silico analyses, this workflow serves as a powerful tool to rationalize molecular properties and guide further experimental work.

Part 1: Foundational Strategy - Why Quantum Chemistry Matters

In modern drug discovery, understanding a molecule's behavior at the quantum level is no longer a purely academic exercise; it is a critical step in rational drug design.[1][2][3] Quantum chemical calculations allow us to predict a wide array of molecular properties before a compound is ever synthesized, saving significant time and resources.[4] For a molecule like 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol, which belongs to the versatile 1,3,4-oxadiazole class known for diverse pharmacological activities, these calculations can reveal key insights into:

-

Molecular Stability and Geometry: Determining the most stable three-dimensional conformation.

-

Electronic Properties: Identifying regions of high and low electron density, which are crucial for molecular interactions.

-

Reactivity: Predicting how the molecule will interact with biological targets.

-

Spectroscopic Signatures: Aiding in the characterization of synthesized compounds.

The core of our approach is Density Functional Theory (DFT) , a robust quantum mechanical method that balances computational cost with high accuracy for describing molecular systems.[1]

The Computational Workflow

Caption: Overall computational workflow from initial structure to predictive analysis.

Part 2: The Core Protocol - A Step-by-Step Technical Guide

This section provides a detailed, field-proven methodology for the quantum chemical analysis of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol.

Causality Behind Method Selection

The choice of computational method is paramount for obtaining meaningful results.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Rationale: B3LYP is a hybrid functional that has demonstrated a high degree of success and reliability for a vast range of organic molecules.[5] It provides a well-calibrated balance between the accuracy of Hartree-Fock theory and the computational efficiency of DFT, making it an industry standard for thermochemical and structural predictions.[6]

-

-

Basis Set: 6-311++G(d,p)

-

Rationale: This Pople-style basis set offers a sophisticated and flexible description of electron distribution.

-

6-311: A triple-split valence basis set, providing a more accurate description of the valence electrons involved in bonding.

-

++G: Includes diffuse functions on both heavy atoms and hydrogen. This is critical for accurately modeling systems with potential lone pairs and for describing non-covalent interactions.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), allowing for anisotropy in the electron cloud and providing a more realistic representation of chemical bonds.

-

-

This combination, B3LYP/6-311++G(d,p), is highly effective for calculating the geometries and electronic properties of organic compounds.[7]

-

Step 1: Molecular Structure Preparation

The first step is to generate an accurate initial 3D structure of the molecule.

-

Obtain 2D Structure: Draw the 2D structure of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol using chemical drawing software (e.g., ChemDraw, MarvinSketch). The structure of a similar compound has been described in the literature.[8]

-

Convert to 3D: Import the 2D structure into a molecular modeling program (e.g., GaussView, Avogadro).

-

Initial Cleaning: Use the software's built-in tools to add hydrogens and perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94). This provides a reasonable starting point for the more computationally intensive quantum calculations.

Step 2: Geometry Optimization

This is the most critical computational step, where we find the molecule's most stable conformation (a minimum on the potential energy surface).

-

Software: Use a quantum chemistry package like Gaussian, ORCA, or Q-Chem.

-

Input File: Prepare an input file specifying the method, basis set, and calculation type.

-

Keyword Line: #p B3LYP/6-311++G(d,p) Opt

-

Opt: This keyword requests a geometry optimization.

-

-

Execution: Run the calculation. The software will iteratively adjust the positions of the atoms until the forces on them are negligible and the energy is minimized.

Step 3: Vibrational Frequency Analysis

A self-validating protocol requires confirmation that the optimized structure is a true energy minimum.

-

Rationale: A true minimum on the potential energy surface will have no imaginary vibrational frequencies. A structure with one or more imaginary frequencies corresponds to a transition state.

-

Input File: Using the optimized geometry from Step 2, run a frequency calculation.

-

Keyword Line: #p B3LYP/6-311++G(d,p) Freq

-

-

Verification: Check the output file for the calculated vibrational frequencies. The absence of any imaginary (negative) frequencies confirms the stability of the optimized structure.

Part 3: Analysis of Molecular Properties

With a validated structure, we can now calculate and interpret the properties that govern the molecule's chemical behavior.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[9]

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.[9]

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.[10]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[11]

| Parameter | Description | Significance in Drug Design |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |

| ΔE (Gap) | ELUMO - EHOMO | Correlates with chemical reactivity and stability.[11] |

These values would be populated from the output of the DFT calculation.

Molecular Electrostatic Potential (MEP) Surface

The MEP is a 3D map of the electrostatic potential around the molecule, providing a powerful visual guide to its reactivity.[12][13] It is invaluable for predicting how a ligand will interact with a protein's binding pocket.[13]

-

Interpretation:

-

Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, such as those around electronegative atoms (O, N). These are prime sites for electrophilic attack and hydrogen bond acceptance.[14]

-

Blue Regions (Positive Potential): Indicate electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack and hydrogen bond donation.[14]

-

Green Regions (Neutral Potential): Indicate areas of low polarity.

-

An MEP analysis would reveal the oxygen and nitrogen atoms of the oxadiazole ring as key hydrogen bond accepting sites.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the complex molecular orbitals into localized bonds and lone pairs.[15][16][17]

-

Protocol: Perform an NBO analysis using the Pop=NBO keyword in Gaussian.

-

Key Insights:

-

Natural Atomic Charges: Provides a more robust measure of charge distribution than other methods like Mulliken charges.

-

Hybridization: Details the s and p character of atomic orbitals in bonds.

-

Intramolecular Interactions: Can quantify the strength of hyperconjugation and delocalization effects, which contribute to molecular stability.

-

Part 4: Predictive Modeling for Drug Development

The quantum chemical data serves as a foundation for higher-level predictive models relevant to pharmacology.

Conceptual DFT: Quantifying Reactivity

Conceptual DFT provides a framework for defining chemical concepts like electronegativity and hardness from the electronic density.[18][19][20][21] These global reactivity descriptors predict the overall behavior of the molecule.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of the molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the molecule's overall electrophilic nature. |

These values are calculated using the HOMO and LUMO energies obtained from the DFT output.

In Silico ADMET and Druglikeness

Early prediction of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures.[22][23][24] While not a direct quantum calculation, the optimized molecular structure is the required input for these predictive models.

-

Lipinski's Rule of Five: A widely used guideline to assess "druglikeness" for orally administered drugs.[25][26][27]

-

Molecular Weight ≤ 500 Da

-

LogP (lipophilicity) ≤ 5

-

Hydrogen Bond Donors ≤ 5

-

Hydrogen Bond Acceptors ≤ 10

-

-

Protocol:

-

Use the optimized 3D structure.

-

Submit the structure to online ADMET prediction servers (e.g., SwissADME, pkCSM).

-

Analyze the output for compliance with Lipinski's rule and other pharmacokinetic red flags.

-

For 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol (C₁₁H₁₂N₂O₅):

-

Molecular Weight: ~268.23 g/mol (Complies)

-

H-Bond Donors: 1 (the -OH group) (Complies)

-

H-Bond Acceptors: 7 (5 oxygens, 2 nitrogens) (Complies)

-

LogP: Calculation required, but likely to be within range. The molecule shows excellent compliance with Lipinski's rule, suggesting good potential for oral bioavailability.

Bridging to Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[28][29] The accuracy of a docking simulation is highly dependent on the quality of the input ligand structure.

Caption: Workflow integrating QM results into molecular docking for improved accuracy.

-

Protocol Enhancement:

-

Use the DFT-optimized geometry from Step 2 as the input ligand structure for docking software (e.g., AutoDock Vina, Glide).[30][31]

-

Use the NBO-derived partial charges (Step 4) to assign atomic charges to the ligand, providing a more accurate electrostatic representation than standard force-field charges.

-

This QM/MM (Quantum Mechanics/Molecular Mechanics) approach significantly enhances the reliability of the predicted binding poses and affinities.

-

Conclusion

This technical guide outlines a robust, multi-pillar computational strategy for the deep analysis of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol. By grounding our investigation in the validated principles of Density Functional Theory, we can derive a wealth of information about the molecule's structure, stability, electronic properties, and reactivity. This data-driven approach, which flows from fundamental quantum mechanics to predictive pharmacological models like ADMET and molecular docking, provides a powerful framework for accelerating the drug discovery pipeline. It allows researchers to make more informed decisions, prioritize candidates effectively, and ultimately design more potent and safer therapeutics.

References

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

-

Lipinski's rule of five. Wikipedia. [Link]

-

Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. PubMed. [Link]

-

Natural Bond Orbital 7.0. NBO Website. [Link]

-

Role of DFT in Drug Design: A Mini Review. Longdom Publishing. [Link]

-

In silico ADMET prediction: recent advances, current challenges and future trends. PubMed. [Link]

-

Molecular Electrostatic Potential (MEP). University of Regensburg. [Link]

-

Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. SciELO México. [Link]

-

Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press. [Link]

-

Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. [Link]

-

Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PubMed Central. [Link]

-

Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. ResearchGate. [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

-

Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem. [Link]

-

How to interpret a map of electrostatic potential (MEP)?. ResearchGate. [Link]

-

Conceptual DFT: A paradigm for understanding chemical reactivity and selectivity. MODERM. [Link]

-

7.52. Natural Bond Orbital (NBO) Analysis. ORCA Manual. [Link]

-

HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube. [Link]

-

Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. [Link]

-

(E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. MDPI. [Link]

-

Lipinski's rule of five. Moodle@Units. [Link]

-

In silico ADMET predictions: enhancing drug development through qsar modeling. LinkedIn. [Link]

-

ubiquity of B3LYP/6-31G. Reddit. [Link]

-

Energies of organic molecules and atoms in density functional theory. SciSpace. [Link]

-

In Silico methods for ADMET prediction of new molecules. Slideshare. [Link]

-

(PDF) Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. ResearchGate. [Link]

-

BDDCS, the Rule of 5 and Drugability. PubMed Central. [Link]

-

Density Functional Theory (DFT) in Drug Discovery. dockdynamics In-Silico Lab. [Link]

-

Docking and scoring. Schrödinger. [Link]

-

Conceptual Density Functional Theory. Chemical Reviews. [Link]

-

Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. MDPI. [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

-

Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]

-

Molecular Electrostatic Potential (MEP) Calculation Service. CD ComputaBio. [Link]

-

Natural Bond Orbital (NBO) Analysis. University of Regensburg. [Link]

-

Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations”. The Ohio State University. [Link]

-

Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Chemistry. [Link]

-

Lipinski's rules & drug discovery beyond the rule of five. YouTube. [Link]

-

Natural Bond Orbital (NBO) & NBO MOs Calculation and Data Analysis || Part-2. YouTube. [Link]

-

DFT for drug and material discovery. YouTube. [Link]

-

Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule. ResearchGate. [Link]

-

Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. PubMed. [Link]

-

Electrostatic Potential (ESP) Surface Calculations and Analysis. YouTube. [Link]

-

From Density Functional Theory to Conceptual Density Functional Theory and Biosystems. PubMed Central. [Link]

-

Quantum Chemical Calculations of 3-Benzyl-4-(3-Ethoxy-2-(4- Toluenesulfonlyoxy)-Benzlyideneamino. DergiPark. [Link]

-

Atomic Reactivity Descriptors from Conceptual DFT under Isotropic Pressure. Vrije Universiteit Brussel. [Link]

-

Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Chem. Rev.[Link]

Sources

- 1. longdom.org [longdom.org]

- 2. dockdynamics.com [dockdynamics.com]

- 3. mdpi.com [mdpi.com]

- 4. Insilico Medicine Integrates Nach01 Foundation Model with Microsoft Discovery to Enable AI-Native, Enterprise-Ready Drug Discovery Workflows [insilico.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. reddit.com [reddit.com]

- 7. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ossila.com [ossila.com]

- 10. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 11. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 12. MEP [cup.uni-muenchen.de]

- 13. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

- 14. researchgate.net [researchgate.net]

- 15. q-chem.com [q-chem.com]

- 16. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 17. NBO [cup.uni-muenchen.de]

- 18. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]

- 19. moderm2023.sciencesconf.org [moderm2023.sciencesconf.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. From Density Functional Theory to Conceptual Density Functional Theory and Biosystems - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. drugpatentwatch.com [drugpatentwatch.com]

- 24. researchgate.net [researchgate.net]

- 25. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 26. moodle2.units.it [moodle2.units.it]

- 27. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 29. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 30. youtube.com [youtube.com]

- 31. youtube.com [youtube.com]

The Multifaceted Biological Activities of 1,3,4-Oxadiazole Derivatives Bearing a Trimethoxyphenyl Moiety: A Technical Guide for Drug Discovery Professionals

Abstract

The confluence of the 1,3,4-oxadiazole scaffold and the trimethoxyphenyl (TMP) moiety in a single molecular architecture has given rise to a class of compounds with profound and diverse biological activities. The 1,3,4-oxadiazole ring, a five-membered heterocycle, is a bioisostere of pyrimidine and is known for its metabolic stability and ability to participate in hydrogen bonding, which are crucial for molecular recognition in biological systems.[1] The trimethoxyphenyl group, particularly the 3,4,5-trimethoxyphenyl substitution pattern, is a key pharmacophore found in numerous natural and synthetic compounds with potent biological effects, most notably as a tubulin polymerization inhibitor.[2][3][4] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into 1,3,4-oxadiazole derivatives featuring a trimethoxyphenyl substituent, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of medicinal chemistry.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

The 1,3,4-oxadiazole nucleus is a cornerstone in medicinal chemistry, bestowing upon molecules a favorable pharmacokinetic profile and a wide spectrum of pharmacological activities.[5][6][7] Its derivatives have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, analgesic, antiviral, and anticonvulsant properties.[8][9][10] The chemical stability of the oxadiazole ring and its capacity to act as a bioisoster for amide and ester groups make it an attractive scaffold for the design of novel therapeutic agents.

The trimethoxyphenyl (TMP) moiety, especially the 3,4,5-trimethoxy substitution pattern, is renowned for its role in disrupting microtubule dynamics, a validated target in cancer chemotherapy. This structural motif is a key feature of potent tubulin polymerization inhibitors like colchicine and combretastatin A-4. By interacting with the colchicine binding site on β-tubulin, TMP-containing compounds prevent the polymerization of tubulin into microtubules, leading to cell cycle arrest and apoptosis.[11]

The rationale behind hybridizing these two pharmacophores lies in the potential for synergistic or additive effects, leading to the development of novel drug candidates with enhanced potency and selectivity. This guide will delve into the scientific underpinnings of this promising class of compounds.

Anticancer Activity: Targeting the Cytoskeleton and Beyond

The most extensively studied biological activity of 1,3,4-oxadiazole-trimethoxyphenyl derivatives is their anticancer potential. These compounds have demonstrated significant cytotoxicity against a panel of human cancer cell lines, often exceeding the efficacy of standard chemotherapeutic drugs.

Mechanism of Action: Inhibition of Tubulin Polymerization

A primary mechanism underlying the anticancer effects of these derivatives is their ability to inhibit tubulin polymerization.[12] The 3,4,5-trimethoxyphenyl group plays a pivotal role in binding to the colchicine site of β-tubulin, thereby disrupting the formation of the mitotic spindle, a crucial apparatus for cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[11][13]

Signaling Pathway: Tubulin Polymerization Inhibition and Apoptosis Induction

Caption: Inhibition of tubulin polymerization by TMP-oxadiazole derivatives.

Other Anticancer Mechanisms

Beyond tubulin inhibition, these compounds have been implicated in other anticancer mechanisms, including:

-

Enzyme Inhibition: Targeting enzymes crucial for cancer cell proliferation such as thymidylate synthase, histone deacetylases (HDACs), and topoisomerase II.[8][14][15]

-

Growth Factor Receptor Inhibition: Some derivatives have shown inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), key players in tumor growth and angiogenesis.[16][17]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative 1,3,4-oxadiazole-trimethoxyphenyl derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| TMP-OXA-1 | MCF-7 (Breast) | 0.34 | Doxorubicin | 0.52 | [17] |

| TMP-OXA-1 | A549 (Lung) | 1.25 | Doxorubicin | 1.89 | [17] |

| TMP-OXA-2 | HT-29 (Colon) | 1.3 | 5-Fluorouracil | 4.5 | [7] |

| TMP-OXA-3 | MDA-MB-231 (Breast) | 6.6 | Paclitaxel | 8.2 | [18] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[19][20][21]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[22][23]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[22]

-

Compound Treatment: Treat the cells with serial dilutions of the 1,3,4-oxadiazole-trimethoxyphenyl derivatives and a reference drug (e.g., doxorubicin) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[24]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[22][24]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21][22]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: MTT Assay

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: A New Frontier

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[25][26][27] 1,3,4-Oxadiazole derivatives have shown promising activity against a range of bacteria and fungi.[7][9] The incorporation of the trimethoxyphenyl moiety can enhance this activity.

Mechanism of Action

The precise antimicrobial mechanism of these compounds is still under investigation, but potential targets include:

-

Cell Wall Synthesis: Interference with the biosynthesis of peptidoglycan in bacteria.

-

DNA Gyrase Inhibition: Inhibition of bacterial DNA replication.

-

Inhibition of Lipoteichoic Acid Biosynthesis: A key component of the cell wall of Gram-positive bacteria.[28]

Quantitative Data: In Vitro Antimicrobial Susceptibility

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[29][30]

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| TMP-OXA-4 | Staphylococcus aureus | 4 | Candida albicans | 8 | [31] |

| TMP-OXA-4 | Escherichia coli | 16 | Aspergillus niger | 32 | [32] |

| TMP-OXA-5 | Pseudomonas aeruginosa | 8 | Candida albicans | 16 | [26] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[29][33]

Principle: A standardized inoculum of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the compound that prevents visible growth after incubation.[29][33]

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial twofold dilutions of the 1,3,4-oxadiazole-trimethoxyphenyl derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.[29]

-

Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard.[34]

-

Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[34] Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Experimental Workflow: Broth Microdilution Assay

Sources

- 1. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Molecular diversity of trimethoxyphenyl-1,2,3-triazole hybrids as novel colchicine site tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. OLB-PM-32946168 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 8. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]

- 9. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijnrd.org [ijnrd.org]

- 16. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent [mdpi.com]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. atcc.org [atcc.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pdb.apec.org [pdb.apec.org]

- 30. integra-biosciences.com [integra-biosciences.com]

- 31. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. mdpi.com [mdpi.com]

- 34. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unlocking Cellular Processes: A Technical Guide to the Mechanisms of Trimethoxyphenyl-Containing Heterocycles

Abstract

The trimethoxyphenyl (TMP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into heterocyclic structures to create potent modulators of critical cellular targets. This technical guide provides an in-depth exploration of the primary and secondary mechanisms of action of TMP-containing heterocycles, with a focus on their role as tubulin polymerization inhibitors, kinase inhibitors, and DNA intercalators. Designed for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with detailed experimental protocols to offer a comprehensive resource for investigating this important class of bioactive molecules. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.

Introduction: The Significance of the Trimethoxyphenyl Pharmacophore

The 3,4,5-trimethoxyphenyl (TMP) group is a recurring structural motif in a vast array of biologically active compounds, from natural products to synthetic therapeutics. Its prevalence stems from its ability to form key interactions with biological macromolecules, acting as a potent pharmacophore. When coupled with diverse heterocyclic scaffolds, the resulting molecules exhibit a wide spectrum of pharmacological activities, most notably in the realm of oncology.